molecular formula C8H12O2 B1602749 Ethyl 3-methylenecyclobutanecarboxylate CAS No. 40896-96-6

Ethyl 3-methylenecyclobutanecarboxylate

Cat. No. B1602749
CAS RN: 40896-96-6
M. Wt: 140.18 g/mol
InChI Key: DUCWJRFQAGUNFE-UHFFFAOYSA-N
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Description

Ethyl 3-methylenecyclobutanecarboxylate is a chemical compound with the molecular formula C8H12O2 . It has a molecular weight of 140.18 .


Molecular Structure Analysis

The molecular structure of Ethyl 3-methylenecyclobutanecarboxylate consists of a total of 22 bonds. This includes 10 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 four-membered ring, and 1 ester (aliphatic) .


Physical And Chemical Properties Analysis

Ethyl 3-methylenecyclobutanecarboxylate has a boiling point of 167.3±9.0 ºC (760 Torr) and a density of 0.99±0.1 g/cm3 (20 ºC) .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 3-methylenecyclobutanecarboxylate has been studied for its synthesis and unique chemical properties. Notably, methylenecyclobutene, a related substance, was synthesized from diethyl methylenemalonate, which involves 3-methylenecyclobutanecarboxylic acid (Applequist & Roberts, 1956). This synthesis featured using anthracene as a blocking group, highlighting a method for controlling reactions involving small-ring compounds.

Reactions and Polymerization

Research has explored the reactivity of compounds similar to Ethyl 3-methylenecyclobutanecarboxylate. For instance, ethyl 2,2-dimethoxycyclopropane-1-carboxylates and related compounds reacted with RuO4, leading to oxidative ring opening and demonstrating regioselective scission of electron-rich bonds (Graziano et al., 1996). Additionally, the synthesis and polymerization of alkyl 1-bicyclobutanecarboxylates, which are structurally similar, showed that these monomers behave like their vinyl counterparts in radical polymerization, yielding materials with notable optical clarity and thermal stability (Drujon et al., 1993).

Catalytic Reactions

The compound has been utilized in catalytic reactions. A study demonstrated the phosphine-catalyzed [4 + 2] annulation with N-tosylimines, where Ethyl 2-methyl-2,3-butadienoate, a structurally similar compound, acted as a 1,4-dipole synthon, leading to highly functionalized tetrahydropyridines (Zhu et al., 2003). This study provides insights into the utility of similar compounds in complex organic synthesis.

Structural Studies

Ethyl 3-methylenecyclobutanecarboxylate and its derivatives have been the subject of structural studies. For example, the crystal structure of a triazaoxatricyclodecadiene derivative of a related compound was determined, revealing insights into the molecular geometry and packing energies ofsuch complex molecules (Gelli et al., 1994). Moreover, the structure of ethyl E-6-bromo-4-[1-(methoxycarbonyl)cyclobutyl]-2-oxochromene-3-carboxylate, synthesized via an interaction with methyl 1-bromocyclobutanecarboxylate, was elucidated using X-ray crystallography, offering valuable insights into the structural features of these compounds (Kirillov et al., 2015).

Novel Applications in Organic Synthesis

Research also involves novel applications of similar compounds in organic synthesis. For instance, the synthesis of novel spiro[2.3]hexane amino acids from 3-methylenecyclobutanecarboxylic acid, a structurally related compound, was reported. These amino acids are considered as conformationally restricted analogs of γ-aminobutyric acid, which could have implications in modulating GABAergic cascades in the human central nervous system (Yashin et al., 2017). Similarly, catalytic cyclopropanation of methylenecyclobutanes using ethyl nitrodiazoacetate led to the synthesis of spirohexane amino acids, demonstrating the versatility of these compounds in synthesizing biologically relevant structures (Yashin et al., 2003).

Safety And Hazards

This compound is classified as a danger according to GHS pictograms. The hazard statements include H225, H315, H319, and H335. Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

ethyl 3-methylidenecyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-3-10-8(9)7-4-6(2)5-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCWJRFQAGUNFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=C)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595747
Record name Ethyl 3-methylidenecyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methylidenecyclobutane-1-carboxylate

CAS RN

40896-96-6
Record name Ethyl 3-methylidenecyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-methylidenecyclobutane-1-carboxylate
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Synthesis routes and methods

Procedure details

Iodoethane (7.5 mL, 93.0 mol) was added at rt to a mixture of 3-methylenecyclobutanecarboxylic acid (10.0 g, 80.0 mmol) and cesium carbonate (56.0 g, 170.0 mmol) in anhydrous DMF (500.00 mL) under an atmosphere of nitrogen. The reaction was stirred for 16 hr then partitioned between diethyl ether (1 L) and brine (1 L). The aqueous layer was extracted with diethyl ether (3×500 mL) and the combined organic phases washed with water (2×1 L), dried over sodium sulfate, filtered and concentrated in vacuo to yield desired product 1H NMR (400 MHz, CDCl3) δ 1.26 (t, 3H), 2.71-3.27 (m, 5H), 4.15 (q, J=7.07 Hz, 2H) and 4.53-4.96 (m, 2H).
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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